1-Acetyl-2,3-dihydroquinolin-4(1h)-one
Overview
Description
1-Acetyl-2,3-dihydroquinolin-4(1h)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an acetyl group at the first position and a dihydro modification at the second and third positions.
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. For this compound, an appropriate aniline derivative and acetylacetone can be used under acidic conditions.
Pfitzinger Reaction: This involves the reaction of isatin with acetylacetone in the presence of a base to form the desired quinoline derivative.
Industrial Production Methods: Industrial production typically involves large-scale application of the Friedländer synthesis due to its efficiency and relatively mild reaction conditions. The process is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro positions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core into tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: Tetrahydroquinoline derivatives.
Substitution Products: Quinoline derivatives with various substituents like halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
1-Acetyl-2,3-dihydroquinolin-4(1h)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Acetyl-2,3-dihydroquinolin-4(1h)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved often include inhibition of microbial growth or interference with cancer cell proliferation.
Comparison with Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A methyl-substituted quinoline derivative.
4-Hydroxyquinoline: A hydroxyl-substituted quinoline derivative.
Uniqueness: 1-Acetyl-2,3-dihydroquinolin-4(1h)-one is unique due to its specific substitution pattern and the presence of both an acetyl group and a dihydro modification. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-acetyl-2,3-dihydroquinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCBVPABAPSIMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=O)C2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20298982 | |
Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64142-63-8 | |
Record name | NSC127317 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-acetyl-2,3-dihydroquinolin-4(1h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20298982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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